molecular formula C23H22N4O4S B12472067 N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide

Katalognummer: B12472067
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: YTZFGPQLTHQMHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea typically involves the reaction of benzyl isothiocyanate with an appropriate amine derivative. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties. Studies have shown that thiourea derivatives can inhibit the growth of cancer cells and pathogenic microorganisms.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-benzyl-1-[(E)-({3-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C23H22N4O4S

Molekulargewicht

450.5 g/mol

IUPAC-Name

1-benzyl-3-[[3-[2-(4-nitrophenoxy)ethoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C23H22N4O4S/c28-27(29)20-9-11-21(12-10-20)30-13-14-31-22-8-4-7-19(15-22)17-25-26-23(32)24-16-18-5-2-1-3-6-18/h1-12,15,17H,13-14,16H2,(H2,24,26,32)

InChI-Schlüssel

YTZFGPQLTHQMHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=CC=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.